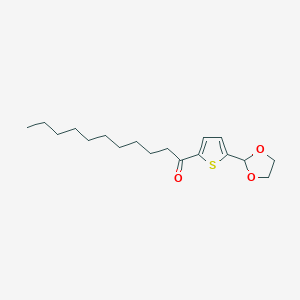

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCSRDWQJABFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641880 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-98-7 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound (CAS No. 898771-98-7). Thienyl ketones are a significant class of heterocyclic compounds, serving as crucial building blocks in the development of pharmaceuticals and advanced materials. This document details a robust two-step synthetic pathway, beginning with the protective acetalization of 2-thiophenecarboxaldehyde, followed by a regioselective Friedel-Crafts acylation. The rationale behind key experimental choices, such as the selection of catalysts and protective group strategy, is thoroughly explained to ensure reproducibility and high yield. Furthermore, this guide outlines a complete characterization workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the identity and purity of the target compound. Detailed protocols, data interpretation, and visual diagrams are provided to support researchers and drug development professionals in the practical application of these methods.

Introduction: The Significance of Substituted Thienyl Ketones

Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science due to their unique electronic properties and ability to act as bioisosteres of phenyl rings. The introduction of acyl groups onto the thiophene ring, creating thienyl ketones, provides a versatile chemical handle for further molecular elaboration. These ketones are precursors to a wide array of derivatives, including pharmaceuticals and organic electronic materials.[1][2]

This compound is a bifunctional molecule featuring a long alkyl (decyl) chain that imparts lipophilicity, a protected aldehyde (dioxolane) group for subsequent chemical modification, and a central thienyl ketone core. This combination of features makes it a valuable intermediate for applications requiring tailored solubility and reactive sites for conjugation or polymerization.

This guide presents a scientifically grounded approach to its synthesis and characterization, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure the success of the protocol.

Synthetic Strategy and Pathway Design

The synthesis of the target molecule is best approached through a convergent strategy that builds complexity in a controlled, stepwise manner. A retrosynthetic analysis reveals a logical and efficient pathway.

Retrosynthetic Analysis

The primary disconnection is the bond between the thiophene ring and the ketone's carbonyl carbon. This bond can be formed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[3][4] This retrosynthetic step yields two key precursors: undecanoyl chloride and a 2-substituted thiophene bearing a dioxolane group.

The dioxolane group itself is an acetal, which serves as a protecting group for an aldehyde. This is a critical strategic consideration; a free aldehyde would not be compatible with the strong Lewis acids used in Friedel-Crafts acylation. Disconnecting the acetal reveals the fundamental starting materials: 2-thiophenecarboxaldehyde and ethylene glycol.

Forward Synthetic Pathway

The forward synthesis is therefore a two-step process:

-

Protection: The aldehyde functionality of 2-thiophenecarboxaldehyde is protected as its ethylene glycol acetal, 2-(1,3-dioxolan-2-yl)thiophene. This step is crucial to prevent side reactions in the subsequent acylation.

-

Acylation: The protected thiophene undergoes a regioselective Friedel-Crafts acylation with undecanoyl chloride. The electron-donating nature of the sulfur atom and the steric accessibility direct the incoming acyl group to the C5 position of the thiophene ring.[3][5]

This strategic approach is illustrated in the workflow diagram below.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(1,3-dioxolan-2-yl)thiophene

Rationale: This step utilizes an acid-catalyzed acetalization to protect the aldehyde. A Dean-Stark apparatus is employed to remove the water byproduct, driving the reversible reaction to completion in accordance with Le Châtelier's principle.

Protocol:

-

To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.5 eq), and toluene (approx. 200 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 3-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation to obtain 2-(1,3-dioxolan-2-yl)thiophene as a clear oil.

Part 2: Synthesis of this compound

Rationale: This step is a Friedel-Crafts acylation. Tin(IV) chloride (SnCl₄) is chosen as the Lewis acid catalyst; it is effective for activating thiophenes and is generally milder than aluminum chloride (AlCl₃), reducing the risk of side reactions or decomposition of the acetal.[2] The reaction is performed at low temperature to control the exothermic reaction and improve regioselectivity.

Protocol:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-(1,3-dioxolan-2-yl)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tin(IV) chloride (SnCl₄) (1.1 eq) dropwise via syringe. Stir for 15 minutes.

-

In a separate flask, prepare a solution of undecanoyl chloride (1.05 eq) in anhydrous DCM (20 mL).

-

Add the undecanoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold water (100 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a viscous oil or low-melting solid.

Characterization and Structural Elucidation

A combination of spectroscopic methods is required to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation. Spectra should be recorded in a deuterated solvent such as CDCl₃.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) |

| 7.60 | H-3 (Thiophene), doublet | 192.5 |

| 7.05 | H-4 (Thiophene), doublet | 152.0 |

| 6.00 | CH (Dioxolane), singlet | 144.0 |

| 4.10-4.00 | O-CH₂-CH₂-O (Dioxolane), multiplet | 134.0 |

| 2.95 | CO-CH₂ (alpha to ketone), triplet | 126.5 |

| 1.70 | CO-CH₂-CH₂, multiplet | 102.5 |

| 1.40-1.20 | -(CH₂)₇- (Decyl chain), broad multiplet | 65.5 |

| 0.88 | -CH₃ (Decyl chain), triplet | 40.0 |

| 31.9 - 22.7 | ||

| 14.1 |

Note: Chemical shift values are approximate and based on analogous structures.[6][7] The thiophene protons will appear as doublets with a characteristic coupling constant (J ≈ 3.5-4.0 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule. The sample can be analyzed as a thin film on a salt plate (KBr or NaCl).

| Characteristic IR Absorption Bands (Predicted) |

| Wavenumber (cm⁻¹) |

| 2925, 2855 |

| 1665 |

| 1460 |

| 1150, 1050 |

Causality: The ketone's C=O stretching frequency is expected to be lower than that of a typical saturated aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which delocalizes electron density and weakens the C=O double bond.[8][9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragmentation patterns. Electron Impact (EI) is a common ionization method for this type of analysis.

-

Molecular Ion (M⁺): The expected molecular weight is 324.48 g/mol . A strong peak at m/z = 324 should be observed.[10]

-

Key Fragmentation Pathways: The most prominent fragmentation is typically alpha-cleavage adjacent to the carbonyl group.

The fragment at m/z = 197 corresponds to the 5-(1,3-dioxolan-2-yl)-2-thienyl acylium ion, which is a highly characteristic and stabilizing fragment. The loss of the entire decyl chain (m/z = 183) is also a probable pathway.[11][12]

Conclusion

This guide has detailed a reliable and well-reasoned pathway for the synthesis of this compound. By employing a protective group strategy for the aldehyde and a regioselective Friedel-Crafts acylation, the target compound can be obtained in good yield and high purity. The outlined characterization workflow, utilizing NMR, IR, and MS, provides a robust framework for the unequivocal confirmation of its chemical structure. The methodologies and scientific rationale presented herein are designed to be directly applicable in a research and development setting, empowering scientists to confidently synthesize and utilize this versatile chemical intermediate.

References

-

Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165.

-

BenchChem. (2025). A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene. BenchChem Technical Guides.

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. BenchChem Technical Guides.

-

ECHEMI. (n.d.). This compound 898771-98-7. ECHEMI Database.

-

PubChem. (n.d.). 2-Acetylthiophene. National Center for Biotechnology Information.

-

LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

-

Google Patents. (n.d.). Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. Google Patents.

-

Wikipedia. (n.d.). 2-Acetylthiophene. Wikipedia, The Free Encyclopedia.

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

-

ChemicalBook. (n.d.). 2-Acetylthiophene(88-15-3) 1H NMR spectrum. ChemicalBook.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry.

-

PubChem. (n.d.). Mass spectrometry of carbonyl compounds. National Center for Biotechnology Information.

-

LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

-

Allegretti, P. E., et al. (2004). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. International Journal of Molecular Sciences, 5(5), 294-300.

-

Sigma-Aldrich. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-thienyl octyl ketone. MilliporeSigma.

-

Sigma-Aldrich. (n.d.). 5-(1,3-Dioxolan-2-yl)-2-thienyl methyl ketone. MilliporeSigma.

-

Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Ketones. Analytical Chemistry, 31(1), 87-92.

-

BLDpharm. (n.d.). This compound. BLDpharm.

-

Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. MilliporeSigma.

-

ResearchGate. (2004). (PDF) Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.

-

Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube.

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.

-

Foster, N. G., & Higgins, R. W. (1969). Decomposition of 1-(2-thienyl)alkylalkanones under electron-impact. Organic Mass Spectrometry, 2(10), 1005-1015.

-

SciELO South Africa. (2008). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13-21.

-

ResearchGate. (2000). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate.

-

PubMed Central (PMC). (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(23), 7349.

-

ChemSynthesis. (n.d.). 1-[5-(1,3-dioxolan-2-yl)-3-thienyl]cyclohexanol. ChemSynthesis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone: An In-depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, a complex organic molecule with the chemical formula C18H28O3S, holds significant interest for researchers in medicinal chemistry and materials science.[1] Its unique structure, featuring a thiophene ring, a protected aldehyde in the form of a dioxolane group, and a long alkyl chain, suggests potential applications that warrant a thorough understanding of its chemical identity. Spectroscopic analysis is the cornerstone of molecular characterization, providing an unambiguous fingerprint of a compound's structure and purity. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopy and comparative data from related thiophene and dioxolane derivatives.[2][3]

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of this compound is presented below, with key functional groups highlighted.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | Thiophene-H |

| ~7.0 | d | 1H | Thiophene-H |

| ~6.0 | s | 1H | Dioxolane-CH |

| ~4.1 | m | 4H | Dioxolane-CH₂ |

| ~2.9 | t | 2H | -CO-CH₂- |

| ~1.7 | quint | 2H | -CO-CH₂-CH₂- |

| ~1.2-1.4 | m | 14H | -(CH₂)₇- |

| ~0.9 | t | 3H | -CH₃ |

Interpretation:

-

The two doublets in the aromatic region (~7.0-7.6 ppm) are characteristic of the two protons on the 2,5-disubstituted thiophene ring.

-

A sharp singlet around 6.0 ppm is expected for the methine proton of the dioxolane ring.

-

The multiplet at approximately 4.1 ppm corresponds to the four protons of the two methylene groups in the dioxolane ring.

-

The triplet at ~2.9 ppm is assigned to the methylene group adjacent to the carbonyl, deshielded by the electron-withdrawing ketone.

-

The long alkyl chain will produce a complex multiplet in the upfield region (~1.2-1.4 ppm) for the majority of the methylene groups, with a distinct triplet around 0.9 ppm for the terminal methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Ketone) |

| ~145-150 | Thiophene-C (quaternary) |

| ~130-135 | Thiophene-CH |

| ~102 | Dioxolane-CH |

| ~65 | Dioxolane-CH₂ |

| ~40 | -CO-CH₂- |

| ~22-32 | -(CH₂)₈- |

| ~14 | -CH₃ |

Interpretation:

-

The downfield signal around 190 ppm is characteristic of a ketone carbonyl carbon.

-

The signals in the 130-150 ppm range correspond to the carbons of the thiophene ring.

-

The acetal carbon of the dioxolane ring is expected to appear around 102 ppm.

-

The two methylene carbons of the dioxolane ring will have a signal around 65 ppm.

-

The carbons of the decyl chain will produce a series of signals in the upfield region (14-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2920-2850 | C-H stretch | Alkyl chain |

| ~1665 | C=O stretch | Aryl ketone |

| ~1465 | C-H bend | Alkyl chain |

| ~1200-1000 | C-O stretch | Dioxolane |

| ~800 | C-S stretch | Thiophene |

Interpretation:

-

Strong absorptions in the 2850-2920 cm⁻¹ region are indicative of the C-H stretching vibrations of the long decyl chain.

-

A prominent, sharp peak around 1665 cm⁻¹ is the characteristic absorption for the carbonyl (C=O) stretching of an aryl ketone.[4][5][6][7] The conjugation with the thiophene ring lowers the frequency compared to a saturated ketone.[5]

-

The C-O stretching vibrations of the dioxolane group are expected to produce strong bands in the 1000-1200 cm⁻¹ region.

-

A weaker absorption around 800 cm⁻¹ can be attributed to the C-S stretching vibration of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation:

-

The molecular ion peak ([M]⁺˙) is expected at m/z 324, corresponding to the molecular weight of the compound.[1]

-

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to cleavage. This can result in two primary fragmentation pathways:

-

Loss of the decyl radical (•C₁₀H₂₁) to form an acylium ion at m/z 183.

-

Loss of the thienyl-dioxolane radical to form the decanoyl cation at m/z 155.

-

-

Further Fragmentation: The fragment at m/z 183 can undergo further fragmentation, such as the loss of the dioxolane group or rearrangement and cleavage of the thiophene ring, leading to smaller, stable ions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a liquid or soluble sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu) to observe the molecular ion and significant fragment ions.

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while theoretical, are grounded in fundamental spectroscopic principles and comparative analysis of related structures. This information serves as a valuable resource for researchers working with this compound, aiding in its identification, purity assessment, and further investigation into its chemical and biological properties. The robust characterization of such molecules is a critical step in the journey of drug discovery and materials development.

References

-

NIST. 1-Octanone, 1-(2-thienyl)-. NIST Chemistry WebBook. Available from: [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology.

- Mishra, R., et al. Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

- Carbonyl compounds - IR spectroscopy. University of Regensburg.

- Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

- Al-Ostoot, F. H., et al. Synthesis and Characterization of the Novel Thiophene Derivatives.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Ketone infrared spectra. Chemistry Stack Exchange.

Sources

- 1. echemi.com [echemi.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. impactfactor.org [impactfactor.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898771-98-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, CAS number 898771-98-7, is a substituted thienyl ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a protected aldehyde on a thiophene ring coupled with a long alkyl chain ketone, presents a unique combination of functionalities for synthetic chemists. This guide provides a comprehensive overview of its chemical properties, a detailed, logical synthesis pathway, and discusses its potential applications, particularly as a precursor for pharmacologically active molecules and complex heterocyclic systems. The methodologies for its analytical characterization are also detailed to ensure purity and structural confirmation, providing a self-validating framework for researchers.

Introduction and Significance

Thiophene-containing compounds are a cornerstone in medicinal chemistry and material science, renowned for their diverse biological activities and electronic properties. This compound is a specialized building block designed for multi-step organic synthesis. The key features of this molecule are:

-

A Thiophene Core: A sulfur-containing five-membered aromatic ring that is a common scaffold in many pharmaceutical drugs.

-

A Protected Aldehyde (Dioxolane): The 1,3-dioxolane group serves as an acetal, protecting a reactive aldehyde functionality at the 5-position of the thiophene ring. This allows for selective reactions at other parts of the molecule without interference from the aldehyde. The acetal can be readily removed under acidic conditions when the aldehyde is needed for subsequent reactions.

-

A Decyl Ketone Moiety: The long C10 alkyl chain (decanoyl group) attached via a ketone linkage at the 2-position imparts significant lipophilicity to the molecule. This feature is often exploited in drug design to enhance membrane permeability or to serve as a hydrophobic anchor.

The strategic placement of these functional groups makes this compound a precursor for creating complex molecules, such as thienyl chalcones or other heterocyclic derivatives which have shown promise in cancer research.[1][2]

Physicochemical and Computed Properties

A clear understanding of the molecule's physical and chemical properties is essential for its handling, reaction planning, and purification.

Table 1: Key Physicochemical Properties [3]

| Property | Value | Source |

| CAS Number | 898771-98-7 | [3][4][5] |

| Molecular Formula | C18H28O3S | [3][6] |

| Molecular Weight | 324.48 g/mol | [3] |

| IUPAC Name | 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one | [4] |

| Boiling Point | 456°C at 760 mmHg | [3] |

| Density | 1.065 g/cm³ | [3] |

| Refractive Index | 1.513 | [3] |

Table 2: Computed Properties for Drug Development [3]

| Property | Value | Significance |

| XLogP3 | 5.7 | Indicates high lipophilicity, suggesting good potential for membrane permeability. |

| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms in the ketone and dioxolane groups can act as H-bond acceptors. |

| Rotatable Bond Count | 11 | The long decyl chain provides significant conformational flexibility. |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved via a Friedel-Crafts acylation reaction. This well-established method allows for the attachment of an acyl group to an aromatic ring.[7][8] The choice of starting materials is critical for regioselectivity and yield.

Core Reaction: Friedel-Crafts Acylation of 2-(1,3-dioxolan-2-yl)thiophene.

Rationale for Synthetic Strategy

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The Friedel-Crafts acylation is the ideal choice for introducing the decanoyl group for several reasons:

-

High Regioselectivity: Electrophilic substitution on a 2-substituted thiophene preferentially occurs at the 5-position. This is because the carbocation intermediate formed by attack at the 2- (or 5-) position is more stabilized by resonance (three resonance structures) compared to attack at the 3- (or 4-) position (two resonance structures).[9] This ensures the desired constitutional isomer is the major product.

-

Product Deactivation: Once acylated, the resulting ketone product is deactivated towards further acylation, preventing polysubstitution which can be a problem in Friedel-Crafts alkylation reactions.[7]

-

Precursor Availability: The starting material, 2-(1,3-dioxolan-2-yl)thiophene, can be synthesized from commercially available 2-thiophenecarboxaldehyde and ethylene glycol.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Friedel-Crafts acylation principles.[7][10]

Materials:

-

2-(1,3-dioxolan-2-yl)thiophene

-

Undecanoyl chloride (or undecanoic anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM. Cool the flask to 0°C using an ice bath.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred DCM. Causality: AlCl₃ is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.[8][11] The reaction is exothermic, so slow addition at 0°C is crucial for control.

-

Acyl Chloride Addition: Slowly add undecanoyl chloride (1.0 equivalent) to the suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase. The consumption of the starting thiophene and the appearance of a new, less polar product spot indicates reaction progression.

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and 1M HCl. Causality: This step quenches the reaction by hydrolyzing the aluminum complexes and destroying any remaining acylium ions.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

-

¹H NMR Spectroscopy: Will confirm the presence of all key proton environments: the characteristic doublets for the thiophene ring protons, the triplet for the methylene group adjacent to the ketone, the multiplets for the long alkyl chain, and the signals for the dioxolane ring protons.

-

¹³C NMR Spectroscopy: Will show distinct signals for the ketone carbonyl carbon (~190-200 ppm), the carbons of the thiophene ring, the acetal carbon of the dioxolane ring, and the various carbons of the decyl chain.[2]

-

Mass Spectrometry (MS): Techniques like LC-MS will be used to confirm the molecular weight (324.48 g/mol ).[3][12] The fragmentation pattern can also provide further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound, typically aiming for >97%.[6][12]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a synthetic intermediate.

-

Deprotection to Aldehyde: The dioxolane group can be easily hydrolyzed under mild acidic conditions to reveal the aldehyde. This aldehyde is a versatile handle for numerous subsequent reactions, including:

-

Wittig reactions: To form alkenes.

-

Reductive amination: To synthesize amines.

-

Condensation reactions: Such as the Claisen-Schmidt condensation with another ketone to form chalcone derivatives. Thienyl chalcones are a class of compounds investigated for their cytotoxic effects against cancer cell lines.[1]

-

-

Modification of the Ketone: The ketone functionality can also be targeted:

-

Reduction: Can be reduced to a secondary alcohol using agents like sodium borohydride.

-

Wolff-Kishner or Clemmensen Reduction: Can be fully reduced to a methylene (-CH₂-) group, transforming the acyl chain into a simple undecyl chain.[7]

-

This dual functionality allows for a divergent synthetic approach, where either the protected aldehyde or the ketone can be selectively manipulated to build molecular complexity, making it a valuable tool for constructing libraries of compounds for drug screening.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is reliable and regioselective. The orthogonal reactivity of its protected aldehyde and ketone functionalities provides synthetic flexibility, enabling the construction of complex molecular architectures, particularly those based on the privileged thiophene scaffold. The robust analytical methods described herein ensure that researchers can confidently synthesize, purify, and characterize this valuable building block for their discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

-

Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

-

TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Developments in the Synthesis of β-Diketones. PMC. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis, characterization, and cytotoxic activity evaluation of new thienyl chalcone derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of thiol in drug development. Retrieved from [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 898771-98-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-membered Heterocycles | CymitQuimica [cymitquimica.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. tsijournals.com [tsijournals.com]

- 11. youtube.com [youtube.com]

- 12. 898771-98-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS No. 898771-98-7). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced chemistry of functionalized thiophene derivatives. By integrating established chemical principles with predictive data analysis, this guide offers a robust framework for understanding and utilizing this compound in advanced research applications.

Introduction: The Significance of Functionalized Thiophene Ketones

Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties. The thiophene ring, a sulfur-containing heterocycle, is considered a bioisostere of the benzene ring and is a privileged scaffold in numerous FDA-approved drugs, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2] The introduction of a long alkyl ketone chain, such as the decyl ketone moiety in the target molecule, can significantly enhance lipophilicity, potentially improving membrane permeability and modulating biological activity.[3]

A key structural feature of the title compound is the 1,3-dioxolane group. This moiety serves as a protecting group for a carbonyl (aldehyde) function.[4] In synthetic chemistry, protecting groups are instrumental in multi-step syntheses, allowing for selective reactions on other parts of a molecule. The dioxolane group is stable under neutral and basic conditions but can be readily removed under acidic conditions to reveal the original aldehyde. This latent functionality at the 5-position of the thiophene ring makes this compound a versatile intermediate for further chemical elaboration.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central 2-acylthiophene core. A decyl group is attached to the carbonyl carbon, and a 1,3-dioxolane ring is connected to the 5-position of the thiophene ring.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898771-98-7 | [5][6][7][8] |

| Molecular Formula | C₁₈H₂₈O₃S | [5][6][7][8] |

| Molecular Weight | 324.48 g/mol | [5][6][7][8] |

Based on X-ray crystallographic studies of similarly functionalized thiophenes, the thiophene ring is expected to be planar.[9] The dihedral angle between the plane of the thiophene ring and the carbonyl group will influence the molecule's conjugation and reactivity. The long decyl chain will be flexible, adopting various conformations in solution. The dioxolane ring typically adopts an "envelope" or "twist" conformation.

Caption: 2D structure of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound is the Friedel-Crafts acylation of 2-(1,3-dioxolan-2-yl)thiophene with decanoyl chloride. This electrophilic aromatic substitution is a well-established method for the preparation of aryl ketones.[3][9][10]

Caption: Proposed workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add decanoyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

Addition of Thiophene Substrate: Add a solution of 2-(1,3-dioxolan-2-yl)thiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated HCl.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure this compound.

Structural Elucidation and Predicted Characterization Data

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show characteristic signals for the protons on the thiophene ring, the dioxolane ring, and the decyl chain.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.6 | d | 1H | H-3 (Thiophene) | The proton adjacent to the electron-withdrawing ketone group is expected to be deshielded. |

| ~6.9 - 7.0 | d | 1H | H-4 (Thiophene) | The proton adjacent to the dioxolane-substituted carbon. |

| ~5.8 - 5.9 | s | 1H | CH (Dioxolane) | The acetal proton is typically a singlet in this region. |

| ~4.0 - 4.2 | m | 4H | O-CH₂-CH₂-O (Dioxolane) | The four protons of the ethylene glycol unit of the dioxolane. |

| ~2.8 - 2.9 | t | 2H | α-CH₂ (Decyl) | The methylene group adjacent to the carbonyl is deshielded. |

| ~1.6 - 1.7 | m | 2H | β-CH₂ (Decyl) | The next methylene group in the alkyl chain. |

| ~1.2 - 1.4 | m | 14H | (CH₂)₇ (Decyl) | The bulk of the methylene groups in the decyl chain. |

| ~0.8 - 0.9 | t | 3H | CH₃ (Decyl) | The terminal methyl group of the decyl chain. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 195 | C=O (Ketone) | The carbonyl carbon is significantly deshielded.[11] |

| ~145 - 150 | C-2 (Thiophene) | The carbon attached to the acyl group. |

| ~140 - 145 | C-5 (Thiophene) | The carbon attached to the dioxolane group. |

| ~130 - 135 | C-3 (Thiophene) | Aromatic CH carbon. |

| ~125 - 130 | C-4 (Thiophene) | Aromatic CH carbon. |

| ~100 - 105 | CH (Dioxolane) | The acetal carbon. |

| ~65 - 70 | O-CH₂-CH₂-O (Dioxolane) | The carbons of the ethylene glycol unit. |

| ~40 - 45 | α-CH₂ (Decyl) | The methylene carbon adjacent to the carbonyl. |

| ~20 - 35 | (CH₂)₈ (Decyl) | The remaining methylene carbons of the decyl chain. |

| ~14 | CH₃ (Decyl) | The terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~2920, 2850 | C-H stretch | Aliphatic (Decyl, Dioxolane) |

| ~1660 - 1680 | C=O stretch | Ketone |

| ~1460, 1520 | C=C stretch | Aromatic (Thiophene) |

| ~1100 - 1200 | C-O stretch | Acetal (Dioxolane) |

| ~700 - 800 | C-S stretch | Thiophene |

The strong carbonyl stretch is a key diagnostic peak for this molecule.[12]

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 324.

-

Alpha-Cleavage: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the decyl chain (alpha-cleavage).[13][14] This would result in two major fragments:

-

A resonance-stabilized acylium ion containing the thiophene and dioxolane rings.

-

A decyl radical (which is neutral and not detected).

-

-

McLafferty Rearrangement: If a gamma-hydrogen is available on the decyl chain, a McLafferty rearrangement could occur, leading to the loss of a neutral alkene molecule.[14]

Caption: Predicted major fragmentation pathway in EI-MS.

Potential Applications in Research and Drug Development

Given the structural motifs present in this compound, it holds potential as a versatile intermediate in several areas of research:

-

Drug Discovery: Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][15][16] The long alkyl chain could be explored for its effects on lipid metabolism or as an anchor for membrane-associated targets. The protected aldehyde can be deprotected and used as a handle for the synthesis of more complex molecules, such as Schiff bases or other heterocyclic systems.

-

Materials Science: Thiophene-containing molecules are key components in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs).[1] The long alkyl chain could be used to tune solubility and film-forming properties of derived materials.

Conclusion

References

-

Semantic Scholar. X-Ray Crystal Structure of a Highly Functionalized Thiophene as a New Backbone Amide Linker for Solid-phase Peptide Synthesis. Relationship between Crystal Structure and Reactivity. [Link]

-

National Institutes of Health. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

-

ResearchGate. Biological and Pharmacological Activity of Thiophene and its Derivatives. [Link]

-

National Institutes of Health. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. [Link]

-

Encyclopedia.pub. Biological Activities of Thiophenes. [Link]

-

Wikipedia. Dioxolane. [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

-

Web Pages. 1. Grignard Reaction. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

ResearchGate. Synthesis of long-chain ketones and aldehydes (A) Representative.... [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2. [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

YouTube. 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. [Link]

-

Reddit. 3 stages of my Grignard reaction. [Link]

-

MDPI. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. [Link]

-

YouTube. Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. spectrabase.com [spectrabase.com]

- 3. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 9. X-Ray Crystal Structure of a Highly Functionalized Thiophene as a New Backbone Amide Linker for Solid-phase Peptide Synthesis. Relationship between Crystal Structure and Reactivity | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Acetylthiophene(88-15-3) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

Solubility Profile of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone in Organic Solvents: A Guide for Pharmaceutical Development

An In-Depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, influencing everything from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone (hereafter designated D5T-Ketone), a novel heterocyclic compound with significant therapeutic potential. By integrating theoretical principles with robust experimental protocols, this document serves as an essential resource for researchers, chemists, and formulation scientists. We present a detailed methodology for equilibrium solubility determination using the gold-standard shake-flask method, coupled with a precise HPLC-UV quantification protocol. The resulting solubility data across a panel of common organic solvents are analyzed in the context of solvent polarity and Hansen Solubility Parameters (HSP) to provide a predictive framework for solvent selection in purification, crystallization, and formulation processes.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[1] The molecular architecture of D5T-Ketone is amphiphilic, featuring distinct regions of varying polarity that dictate its interactions with different solvents.

-

Non-Polar Region: A C10 decyl chain provides a significant lipophilic character, predicting favorable interactions with non-polar, aliphatic, and aromatic hydrocarbon solvents through van der Waals dispersion forces.

-

Moderately Polar Core: The 2-thienyl ketone moiety forms a conjugated system that contributes to polarizability and dipole-dipole interactions. Thiophene itself possesses aromatic character and moderate polarity.

-

Polar Acetal Group: The 1,3-dioxolane ring is a cyclic acetal, introducing two ether-like oxygen atoms that can act as hydrogen bond acceptors. This region imparts a significant polar character and is expected to interact favorably with polar aprotic and protic solvents.

A more sophisticated approach for predicting solubility involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A solvent is predicted to be effective if its Hansen parameters are similar to those of the solute. This three-dimensional approach is invaluable for rationally selecting solvents or designing optimal solvent blends.[4]

Experimental Methodology

To ensure the generation of reliable and reproducible data, the following protocols are established based on internationally recognized standards.

Materials

-

Solute: this compound (Purity >99.5%)

-

Solvents: HPLC-grade Hexane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Isopropyl Alcohol (IPA), and Dimethyl Sulfoxide (DMSO).

-

Equipment: Analytical balance, 20 mL glass scintillation vials with PTFE-lined caps, constant temperature orbital shaker, tabletop centrifuge, calibrated volumetric flasks and pipettes, 0.22 µm PTFE syringe filters, HPLC system with UV detector.

Protocol 1: Equilibrium Solubility Determination (Modified Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals and is the benchmark for determining thermodynamic solubility.[5][6][7]

-

Preparation: Add an excess amount of D5T-Ketone (approx. 200 mg) to a 20 mL glass vial. The goal is to ensure a solid phase remains at equilibrium.

-

Solvent Addition: Accurately pipette 10.0 mL of the selected organic solvent into the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to 200 RPM at a constant temperature of 25°C (± 0.5°C) for 72 hours. This extended duration ensures that true thermodynamic equilibrium is reached. A preliminary test can determine the minimum time to reach saturation.[5][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour at 25°C to permit coarse sedimentation.

-

Centrifugation: Transfer the vials to a centrifuge and spin at 5000 x g for 20 minutes to pellet all suspended solid material. This step is critical for avoiding artificially high concentration measurements.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Dilution: Based on expected solubility, perform an accurate serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC-UV method.

Protocol 2: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is employed for its precision and sensitivity in quantifying organic compounds.[8][9][10]

-

Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or Variable Wavelength UV Detector.

-

Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 85:15 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: Set to the λ_max of the thienyl ketone chromophore (determined by UV scan, typically around 280-310 nm) for maximum sensitivity.[11]

-

Calibration: Prepare a series of at least five calibration standards of D5T-Ketone of known concentration in the mobile phase. Generate a calibration curve by plotting UV absorbance versus concentration. The curve must have a correlation coefficient (r²) ≥ 0.999.

-

Quantification: Analyze the diluted samples from Protocol 1. The concentration of D5T-Ketone is calculated by interpolating its absorbance value against the linear regression of the calibration curve.

Experimental Workflow Diagram

Caption: Solute-Solvent Interaction Affinities.

Conclusion

This compound is a molecule with high solubility in a range of moderately polar to polar aprotic solvents, with dichloromethane and tetrahydrofuran being particularly effective. Its solubility is poor in non-polar aliphatic solvents and limited in polar protic solvents like isopropanol. This comprehensive solubility profile provides critical guidance for downstream applications. For purification via crystallization, a binary solvent system consisting of a good solvent (e.g., THF or Acetone) and an anti-solvent (e.g., Hexane or Water) would be a logical starting point. For formulation in lipid-based systems, the high lipophilicity conferred by the decyl chain suggests good miscibility, but the polarity of the core must be considered. This guide provides the foundational data and protocols necessary for the rational and efficient development of D5T-Ketone as a therapeutic agent.

References

Sources

- 1. youtube.com [youtube.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. paint.org [paint.org]

- 5. oecd.org [oecd.org]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. filab.fr [filab.fr]

- 8. longdom.org [longdom.org]

- 9. scioninstruments.com [scioninstruments.com]

- 10. [PDF] Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed | Semantic Scholar [semanticscholar.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Thermal stability of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

An In-Depth Technical Guide to the Thermal Stability of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound, a molecule of interest in pharmaceutical and materials science. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights. We will explore the core methodologies of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), grounded in the regulatory context of ICH guidelines. The guide details step-by-step experimental protocols, explains the causality behind procedural choices, and presents a predictive analysis of potential thermal degradation pathways based on the compound's constituent functional groups. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating system for determining the intrinsic stability of this compound, a critical parameter for ensuring product quality, safety, and efficacy.

Introduction: The Imperative of Thermal Stability

The journey of a chemical compound from discovery to application is paved with rigorous characterization, of which thermal stability is a cornerstone. This compound is a molecule featuring a unique combination of a thiophene ring, a ketone linker, a protective dioxolane group, and a long decyl chain. This structure suggests potential applications where stability under various environmental conditions is paramount.

Thermal stability is not merely an academic parameter; it is a critical attribute that dictates a compound's shelf-life, informs manufacturing process parameters (e.g., drying, milling), and predicts its degradation profile.[1] In the pharmaceutical industry, understanding how a drug substance behaves under thermal stress is a regulatory requirement, essential for identifying potential degradants that could impact efficacy or patient safety.[2][3] The International Council for Harmonisation (ICH) guidelines mandate stress testing to elucidate the intrinsic stability of a molecule, which includes exposure to elevated temperatures.[4][5]

This guide provides the scientific rationale and detailed protocols for a thorough investigation of the thermal properties of this compound.

Physicochemical Profile of the Target Compound

A foundational understanding begins with the compound's basic properties. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | BLDpharm[6] |

| CAS Number | 898771-98-7 | ECHEMI[7] |

| Molecular Formula | C₁₈H₂₈O₃S | ECHEMI[7] |

| Molecular Weight | 324.48 g/mol | ECHEMI[7] |

| Boiling Point | 456°C at 760 mmHg | ECHEMI[7] |

| Density | 1.065 g/cm³ | ECHEMI[7] |

Regulatory Framework: Adherence to ICH Guidelines

Stability testing is not conducted in a vacuum. The ICH Q1A(R2) guideline provides a harmonized framework for stability testing of new drug substances and products.[8] It stipulates the necessity of stress testing to identify likely degradation products and establish the inherent stability of a molecule.[4] The protocols described herein are designed to meet and exceed these standards, ensuring that the data generated is robust, reliable, and suitable for regulatory submissions. The goal of a forced degradation study is to achieve 2-20% degradation of the drug substance to ensure that degradation products are detectable without excessively breaking down the main component.[2]

Core Methodologies for Thermal Stability Assessment

A comprehensive thermal stability profile is best achieved using orthogonal analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the workhorses of thermal analysis, providing complementary information about the material's behavior upon heating.

Thermogravimetric Analysis (TGA)

Principle of TGA: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It provides precise information on thermal decomposition, identifying the temperatures at which a material loses mass due to processes like decomposition, oxidation, or dehydration.[10] The resulting data is a thermogram, plotting percent mass loss against temperature.[11]

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials as per ASTM E1131.[10]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Senior Application Scientist's Note: An inert atmosphere is crucial for studying intrinsic thermal decomposition. Running a parallel experiment in an oxidative atmosphere (e.g., air) can provide valuable information about the compound's susceptibility to oxidation.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal homogeneity.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Senior Application Scientist's Note: A 10 °C/min heating rate is a standard starting point that balances resolution and experimental time. Slower rates (e.g., 5 °C/min) can better resolve complex, overlapping decomposition events, while faster rates can increase the onset temperature of decomposition.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage mass loss versus temperature. Calculate the derivative of this curve (DTG curve) to pinpoint the temperatures of maximum decomposition rates. Key parameters to report are the onset temperature of decomposition (T_onset) and the temperature(s) of peak mass loss from the DTG curve.

Differential Scanning Calorimetry (DSC)

Principle of DSC: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. It detects thermal events such as melting, crystallization, glass transitions, and chemical reactions, quantifying the enthalpy (ΔH) associated with these transitions.[12] This provides insight into the physical and chemical changes occurring within the material upon heating.[13]

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

Senior Application Scientist's Note: Hermetic sealing is vital to prevent mass loss due to volatilization before decomposition, which would interfere with the measurement of thermal transitions like melting.

-

-

Atmosphere: Maintain a purge of high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

Segment 1 (Initial Heating): Equilibrate at 25 °C. Ramp the temperature to 200 °C (or a temperature above the expected melt but below decomposition) at 10 °C/min. This scan reveals the initial thermal properties.

-

Segment 2 (Controlled Cooling): Cool the sample from 200 °C to -50 °C at 10 °C/min. This step provides information on crystallization behavior.

-

Segment 3 (Second Heating): Hold at -50 °C for 5 minutes. Ramp the temperature back to 250 °C (or up to the decomposition temperature identified by TGA) at 10 °C/min. This second heat is crucial as it provides data on a sample with a known and uniform thermal history, often revealing a clear glass transition.[14]

-

-

Data Acquisition: Record the differential heat flow (mW) as a function of temperature.

-

Data Analysis: Plot heat flow versus temperature. Identify endothermic events (e.g., melting, indicated by a peak) and exothermic events (e.g., crystallization or decomposition, indicated by a valley or peak in the opposite direction). Determine key temperatures (onset, peak) and the enthalpy of transitions (area under the peak).

Integrated Thermal Stability Workflow

A holistic assessment combines routine analysis with stress testing to build a complete stability profile. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for thermal stability assessment.

Predicted Thermal Degradation Pathways

Forced degradation studies are designed to identify the likely degradation products that may form under long-term storage.[1] Based on the known chemistry of its functional groups, we can predict several potential thermal degradation pathways for this compound.

-

Thiophene Ring Susceptibility: The sulfur atom in the thiophene ring is a potential site for oxidation, especially in the presence of air, which could lead to the formation of sulfoxides or sulfones.[15][16] While aromatic, the thiophene ring can undergo cleavage under significant thermal stress.

-

Dioxolane Ring Lability: Acetals, such as the 1,3-dioxolane ring, are susceptible to hydrolysis, which would be accelerated by heat in the presence of moisture, reverting to the corresponding aldehyde. Under anhydrous thermal stress, ring-opening and fragmentation can occur.[17][18]

-

Ketone and Alkyl Chain: The carbonyl group and the long decyl chain are subject to classical free-radical oxidation pathways, potentially leading to chain scission and the formation of smaller, more volatile fragments.

Caption: Predicted thermal degradation pathways.

Data Synthesis and Interpretation

The power of this dual-technique approach lies in combining the data to build a complete picture. The TGA provides the ultimate temperature limit for the compound's stability, while the DSC reveals what physical changes (like melting) occur before that decomposition begins.

Table of Expected Thermal Properties:

| Parameter | Analytical Technique | Expected Result | Significance |

| Melting Point (T_m) | DSC | Endothermic peak | Defines the solid-to-liquid phase transition temperature. |

| Enthalpy of Fusion (ΔH_fus) | DSC | Area under melting peak | Quantifies the energy required to melt the solid; related to crystallinity. |

| Decomposition Onset (T_onset) | TGA | First significant mass loss | Indicates the temperature at which thermal degradation begins. |

| Decomposition Peak (T_peak) | TGA (DTG Curve) | Peak on derivative curve | The temperature of the maximum rate of mass loss. |

| Exothermic Decomposition | DSC | Exothermic event after melt | Indicates that the decomposition process releases energy, which can be a safety concern. |

By overlaying the TGA and DSC data, one can clearly distinguish between physical transitions (e.g., melting) and chemical degradation. If the DSC shows an endothermic melting peak well before the TGA shows any mass loss, the compound is melt-stable. If mass loss begins concurrently with melting, the compound decomposes upon melting.

Conclusion

The thermal stability assessment of this compound is a critical step in its development for any advanced application. This guide outlines a robust, multi-faceted strategy rooted in established scientific principles and regulatory expectations. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry in concert with a forced degradation mindset, researchers can gain a deep and actionable understanding of the compound's intrinsic stability. This knowledge is fundamental to developing safe, effective, and reliable products, enabling confident decision-making in process development, formulation, and storage condition definition.

References

-

Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Pharmaguideline URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC Source: PubMed Central URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

-

Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

-

Title: Q1A(R2) Guideline Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Differential Scanning Calorimetry (DSC) Source: INFINITIA Industrial Consulting URL: [Link]

-

Title: DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use Source: Linseis URL: [Link]

-

Title: Differential Scanning Calorimetry (DSC) Source: METTLER TOLEDO URL: [Link]

-

Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

-

Title: Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation Source: ScienceDirect URL: [Link]

-

Title: ICH GUIDELINES FOR STABILITY Source: K.K. Wagh College of Pharmacy URL: [Link]

-

Title: Ich guidelines for stability studies 1 Source: Slideshare URL: [Link]

-

Title: Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane... Source: Semantic Scholar URL: [Link]

-

Title: (PDF) Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds Source: ResearchGate URL: [Link]

-

Title: Medicinal chemistry-based perspectives on thiophene and its derivatives... Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Thermal decomposition study of 1,3-dioxolane as a representative of battery solvent | Request PDF Source: ResearchGate URL: [Link]

-

Title: Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF Source: ResearchGate URL: [Link]

-

Title: Degradation of substituted thiophenes by bacteria isolated from activated sludge Source: PubMed URL: [Link]

-

Title: Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds Source: SciSpace URL: [Link]

-

Title: A Beginner's Guide to Thermogravimetric Analysis Source: XRF Scientific URL: [Link]

-

Title: Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study Source: OSTI.GOV URL: [Link]

-

Title: Thermogravimetric Analysis Source: University of Massachusetts Lowell URL: [Link]

-

Title: Thermogravimetric Analysis (TGA) Testing of Materials Source: Applus DatapointLabs URL: [Link]

-

Title: Thermogravimetric analysis (TGA) Source: Chemistry LibreTexts URL: [Link]

-

Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]

-

Title: Thiophene | C4H4S Source: PubChem URL: [Link]

-

Title: Thermal stability, synthesis of new formazan complexes derived from thiophene-2- carboxaldehyde Source: Eurasian Chemical Communications URL: [Link]

-

Title: Thiophene Source: Wikipedia URL: [Link]

-

Title: (PDF) Synthesis, properties and biological activity of thiophene: A review Source: ResearchGate URL: [Link]

-

Title: Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes Source: RSC Publishing URL: [Link]

-

Title: Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF Source: ResearchGate URL: [Link]

-

Title: Recent Developments in the Synthesis of β-Diketones Source: PubMed Central URL: [Link]

-

Title: Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones Source: MDPI URL: [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onyxipca.com [onyxipca.com]

- 3. acdlabs.com [acdlabs.com]

- 4. snscourseware.org [snscourseware.org]

- 5. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 6. 898771-98-7|this compound|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. database.ich.org [database.ich.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 13. mt.com [mt.com]

- 14. qualitest.ae [qualitest.ae]